4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1440535-79-4 and possesses the molecular formula C₁₂H₁₃N₃O₃, corresponding to a molecular weight of 247.25 grams per mole.
The structural framework consists of three primary components: an indazole heterocyclic core, a methyl substitution at the 1-position of the indazole ring, and a 4-oxobutanoic acid side chain attached through an amide linkage at the 3-position of the indazole system. The indazole moiety contains two nitrogen atoms positioned at the 1 and 2 positions of the bicyclic system, creating a pyrazole ring fused to a benzene ring. This arrangement generates a planar aromatic system with distinct electronic properties that influence both chemical reactivity and biological activity.
The three-dimensional structure exhibits specific spatial arrangements that determine its interaction capabilities with biological targets. The indazole ring system maintains planarity due to aromatic conjugation, while the butanoic acid chain provides conformational flexibility. The amide linkage connecting these segments introduces additional hydrogen bonding capabilities and influences the overall molecular geometry through resonance effects.
The compound belongs to the broader classification of indazole derivatives, which are characterized by their heterocyclic structure containing nitrogen atoms within a bicyclic aromatic framework. The 1-methyl substitution pattern represents a common modification strategy employed to enhance metabolic stability and modulate pharmacological properties in medicinal chemistry applications.
Historical Development of Indazole-Based Compounds
The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in 1883, who first synthesized the parent indazole compound through thermal decomposition of ortho-hydrazine cinnamic acid. Fischer's initial discovery established the fundamental synthetic approach that would influence subsequent decades of heterocyclic chemistry research. This groundbreaking work demonstrated that indazole could be obtained by heating ortho-hydrazine cinnamic acid, resulting in the elimination of acetic acid and cyclization to form the bicyclic indazole structure.
Following Fischer's initial synthesis, significant advances in indazole chemistry occurred throughout the late nineteenth and early twentieth centuries. Fischer and Kuzel expanded upon the original methodology, while Fischer and Tafel performed comprehensive studies on indazole synthesis and reactivity patterns. These early investigations established fundamental synthetic routes and characterized the basic chemical properties of the indazole ring system.
The mid-twentieth century witnessed substantial growth in indazole research, driven by recognition of the biological activities exhibited by various indazole derivatives. Researchers began exploring substitution patterns and functional group modifications that could enhance biological activity while maintaining synthetic accessibility. The development of more sophisticated synthetic methodologies enabled the preparation of complex indazole derivatives with diverse substitution patterns.
Contemporary indazole chemistry has evolved to encompass advanced synthetic strategies including metal-catalyzed cyclization reactions, multicomponent reactions, and structure-based drug design approaches. The Davis-Beirut reaction, developed in recent decades, provides an efficient synthetic pathway for 2H-indazoles through the reaction of ortho-nitrosobenzaldehyde with primary amines. This methodology has expanded the accessible chemical space within indazole chemistry and enabled the synthesis of previously challenging structural variants.
| Historical Period | Key Development | Researchers | Significance |
|---|---|---|---|
| 1883 | First indazole synthesis | Fischer and Kuzel | Established fundamental synthetic route |
| 1883-1885 | Extended synthetic studies | Fischer and Tafel | Characterized basic chemical properties |
| Mid-20th century | Biological activity recognition | Various researchers | Initiated medicinal chemistry applications |
| Contemporary | Advanced synthetic methodologies | Multiple research groups | Enabled complex derivative synthesis |
The modern era of indazole chemistry has been characterized by the application of computational chemistry, high-throughput screening, and structure-activity relationship studies to guide the rational design of indazole-based compounds. These approaches have facilitated the development of indazole derivatives with improved selectivity, potency, and physicochemical properties for various therapeutic applications.
Recent developments in indazole chemistry have focused on addressing synthetic challenges associated with regioselectivity and functional group tolerance. Silver-mediated intramolecular oxidative carbon-hydrogen amination processes have emerged as powerful tools for constructing 3-substituted indazoles that are otherwise difficult to prepare through alternative synthetic routes. These methodological advances have expanded the synthetic accessibility of structurally diverse indazole derivatives.
Position in Heterocyclic Chemistry Taxonomy
The compound this compound occupies a specific position within the broader taxonomy of heterocyclic chemistry, representing a member of the azole family of five-membered heterocycles. Azoles are characterized as five-membered heterocyclic compounds containing at least one nitrogen atom and one additional non-carbon heteroatom as part of the ring structure. Within this classification system, indazoles belong to the subcategory of nitrogen-containing bicyclic heterocycles formed through the fusion of a pyrazole ring with a benzene ring.
The heterocyclic chemistry taxonomy places indazoles within the broader context of nitrogen heterocycles, which represent one of the most important classes of organic compounds in both natural products and synthetic chemistry. These compounds are distinguished by their electronic structure, which involves the participation of lone electron pairs from heteroatoms in aromatic bonding systems. The specific arrangement of nitrogen atoms in indazoles creates unique electronic properties that differentiate them from other heterocyclic systems such as indoles, benzimidazoles, and quinazolines.
The classification of indazoles as bicyclic heterocycles places them among fused ring systems that combine the properties of both aromatic benzene rings and nitrogen-containing heterocycles. This dual character results in compounds that exhibit both the stability associated with aromatic systems and the reactivity patterns characteristic of nitrogen heterocycles. The presence of two nitrogen atoms in different chemical environments within the indazole framework provides multiple sites for chemical modification and biological interaction.
| Taxonomic Level | Classification | Characteristics |
|---|---|---|
| Major Class | Heterocyclic Compounds | Contain non-carbon atoms in ring structure |
| Subclass | Azoles | Five-membered rings with nitrogen atoms |
| Ring System | Bicyclic Heterocycles | Fused aromatic and heterocyclic rings |
| Specific Type | Indazoles | Pyrazole fused to benzene ring |
Within the context of medicinal chemistry, indazole derivatives occupy a privileged position due to their frequent occurrence in bioactive compounds and approved pharmaceutical agents. The structural framework provided by the indazole scaffold offers multiple opportunities for chemical modification while maintaining favorable physicochemical properties for biological applications. This versatility has made indazoles valuable building blocks in drug discovery programs targeting diverse therapeutic areas.
The electronic properties of indazoles derive from the delocalization of π-electrons across the bicyclic system, creating regions of electron density that can participate in non-covalent interactions with biological macromolecules. The nitrogen atoms within the indazole framework can serve as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions and hydrophobic contacts. These interaction capabilities contribute to the biological activity profiles observed for many indazole derivatives.
Contemporary heterocyclic chemistry recognizes indazoles as versatile synthetic intermediates that can undergo diverse chemical transformations to generate structurally complex molecules. The reactivity patterns of indazoles include electrophilic substitution reactions on the benzene ring, nucleophilic substitution at nitrogen positions, and various cyclization reactions that can generate polycyclic systems. These transformation capabilities have made indazoles valuable starting materials for the synthesis of natural product analogs and novel pharmaceutical compounds.
Properties
IUPAC Name |
4-[(1-methylindazol-3-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,17,18)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZLJZNQRLVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach employs carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling of a carboxylic acid derivative with an amine precursor, often under mild conditions.
Procedure:
- Dissolve the appropriate carboxylic acid, such as 4-oxobutanoic acid derivatives, in anhydrous solvents like DMF or DCM.
- Add EDC and HOBT (hydroxybenzotriazole) to activate the carboxyl group.
- Introduce the heterocyclic amine, specifically 1-methyl-1H-indazole-3-amine, as the nucleophile.
- Stir at room temperature or slightly elevated temperatures (20-60°C) for 12–24 hours.
- Quench the reaction with aqueous acids (e.g., HCl) and extract the product.
- Purify via chromatography or recrystallization.
Data & Yields:
| Reaction Conditions | Yield | Notes |
|---|---|---|
| EDC/HOBT in DMF at room temperature, overnight | 64-76% | High efficiency, minimal racemization |
Research Findings:
- A study employing EDC/HOBT coupling in DMF yielded the target amide with high purity and good yields, demonstrating the robustness of carbodiimide chemistry in heterocyclic amide synthesis.
Heterocyclic Substitution via Nucleophilic Aromatic Substitution (SNAr)
Method Overview:
This involves the direct substitution of a halogenated indazole precursor with an amine nucleophile, often under basic or thermal conditions.
Procedure:
- Use a halogenated indazole derivative (e.g., 3-chloro-1-methylindazole).
- React with an amine (e.g., amino-butanone derivatives) in polar aprotic solvents like DMF or DMSO.
- Add a base such as DIPEA or triethylamine to facilitate nucleophilic attack.
- Heat at 80–120°C for 12–24 hours.
- Workup involves filtration, solvent removal, and purification.
Data & Yields:
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Heating in DMF with DIPEA at 100°C for 18h | 57-76% | Suitable for aromatic substitution |
Research Findings:
- Nucleophilic substitution on halogenated indazoles successfully introduces aminoalkyl chains, forming the core heterocyclic structure.
Heterocyclic Ring Functionalization via Cyclization and Alkylation
Method Overview:
This involves constructing the indazole core followed by functionalization at the 3-position via alkylation or acylation.
Procedure:
- Synthesize the indazole ring via cyclization of suitable hydrazines with ortho-dicarbonyl compounds.
- Alkylate the 3-position with methyl or other alkyl halides.
- Subsequently, attach amino-butanone derivatives through nucleophilic addition or substitution.
Data & Yields:
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Cyclization using hydrazines and diketones, followed by methylation | 50-70% | Multi-step process, high regioselectivity |
Research Findings:
- Cyclization strategies provide high regioselectivity for indazole core synthesis, enabling subsequent functionalization at desired positions.
Final Assembly: Coupling of the Heterocyclic Amine with the Oxobutanoic Acid Moiety
Method Overview:
The last step typically involves coupling the amino-indazole derivative with a protected or deprotected 4-oxobutanoic acid derivative.
Procedure:
- Activate the acid component using carbodiimide reagents.
- React with the amino-indazole derivative under mild conditions.
- Use solvents like DMF or DCM, with bases such as DIPEA or triethylamine.
- Purify the final compound via chromatography.
Data & Yields:
| Reaction Conditions | Yield | Notes |
|---|---|---|
| HATU-mediated coupling in DMF at room temperature | 64-76% | High coupling efficiency |
Research Findings:
- HATU coupling provides high yields and minimal side reactions, suitable for sensitive heterocyclic compounds.
Notes on Optimization and Purification
- Solvent Choice: DMF and DCM are preferred for their polarity and ability to dissolve heterocyclic intermediates.
- Temperature Control: Mild heating (~20-60°C) prevents decomposition of sensitive groups.
- Purification: Reverse-phase HPLC and silica gel chromatography are standard for isolating pure compounds.
- Yield Optimization: Excess reagents, longer reaction times, and careful pH control improve yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Carbodiimide coupling | EDC, HOBT, DIPEA | Room temp, overnight | 64-76% | Mild, high yield |
| Nucleophilic substitution | Halogenated indazole, amines | 80-120°C, 18h | 57-76% | Direct heterocycle functionalization |
| Cyclization & alkylation | Hydrazines, diketones | Multi-step, reflux | 50-70% | Regioselectivity |
| HATU coupling | HATU, DIPEA | Room temp, 24h | 64-76% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid with structurally related 4-oxobutanoic acid derivatives, focusing on substituent variations, molecular properties, and reported applications.
Structural and Molecular Comparisons
Table 1: Key Properties of 4-Oxobutanoic Acid Derivatives
Substituent-Driven Functional Differences
A. Heterocyclic Substituents
- Positional isomerism (1-yl vs. 3-yl) may alter steric and electronic interactions.
- Thiazole and Benzimidazole Derivatives : Compounds like the thiazolylphenyl analog and benzimidazole-containing derivatives exhibit heterocyclic diversity, which can modulate solubility and metabolic stability.
B. Aromatic and Electron-Modifying Groups
- Fluorophenyl () : The electron-withdrawing fluorine atom may increase acidity of the carboxylic acid group, influencing ionization and bioavailability.
- Methoxyphenyl/Acetoxyphenyl () : Electron-donating groups like methoxy or acetoxy could enhance lipophilicity, affecting membrane permeability .
C. Aliphatic and Complex Substituents
- Dibenzoazocin () : Polycyclic systems like dibenzoazocin may confer rigidity, impacting conformational flexibility in drug-receptor interactions.
Biological Activity
Overview
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid is a synthetic organic compound belonging to the indazole derivatives class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The indazole moiety is critical for its pharmacological effects, as it can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 1440535-79-4 |
| IUPAC Name | 4-[(1-methylindazol-3-yl)amino]-4-oxobutanoic acid |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, which is crucial for therapeutic effects.
- Receptor Interaction : The indazole structure allows for interactions with various receptors, potentially leading to altered cell signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance, studies demonstrate that it can modulate the expression of key proteins involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antitumor Studies : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in mouse models compared to control groups, suggesting its potential utility in cancer therapy.
- Inflammation Models : In vitro experiments showed that the compound effectively inhibited the release of inflammatory mediators from activated macrophages, indicating its role as a potential anti-inflammatory agent.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including antibiotic-resistant variants, pointing towards its application in combating resistant infections.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
